molecular formula C8H13N3O4 B1194054 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol CAS No. 93679-08-4

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol

Katalognummer: B1194054
CAS-Nummer: 93679-08-4
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: VRPKPUFMJSAFQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is a chemical compound with the molecular formula C8H13N3O4. This compound has been extensively studied for its potential therapeutic applications in various diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol typically involves the reaction of 1-butanol with 2-nitro-1H-imidazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol has been investigated for its potential as an immunosuppressant. Its mechanism of action is believed to involve the inhibition of calcineurin, a protein phosphatase crucial for T-cell activation. This inhibition reduces the production of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases and preventing organ transplant rejection.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. Further research is needed to fully elucidate its spectrum of activity and mechanism against specific pathogens .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the reaction of 1-butanol with 2-nitro-1H-imidazole under basic conditions. The compound can undergo several chemical transformations:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to aldehydes or carboxylic acidsPotassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Converts nitro group to amino groupHydrogen gas (H2) with palladium catalyst (Pd/C), Sodium borohydride (NaBH4)
Substitution Nitro group replaced by other functional groupsHalides, Amines, Thiols

Case Study 1: Immunosuppressive Effects

A study conducted on animal models demonstrated that treatment with this compound led to significant reductions in T-cell activation markers, supporting its potential role in immunosuppression . The results indicated a reduction in graft rejection rates when used alongside standard immunosuppressive therapies.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further exploration is necessary to determine its full range of activity and potential resistance mechanisms .

Wirkmechanismus

The mechanism of action of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. As a derivative of cyclosporine A, it is believed to inhibit the activity of calcineurin, a protein phosphatase involved in T-cell activation. This inhibition leads to reduced production of pro-inflammatory cytokines and suppression of the immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclosporine A: A well-known immunosuppressant drug with a similar mechanism of action.

    Tacrolimus: Another immunosuppressant with a different molecular structure but similar therapeutic applications.

    Sirolimus: An immunosuppressant that inhibits a different pathway (mTOR) but is used in similar clinical settings.

Uniqueness

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is unique due to its specific chemical structure, which combines the properties of 1-butanol and 2-nitro-1H-imidazole. This unique structure allows it to interact with molecular targets in a distinct manner, potentially offering advantages in terms of efficacy and safety compared to other similar compounds .

Biologische Aktivität

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol, with the molecular formula C8H13N3O4, is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.

The primary mechanism of action for this compound is believed to involve the inhibition of calcineurin, a protein phosphatase crucial for T-cell activation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, thereby suppressing immune responses. This mechanism is similar to that of established immunosuppressants like cyclosporine A and tacrolimus, but the unique structure of this compound may offer distinct advantages in efficacy and safety profiles.

Therapeutic Applications

Research has indicated that this compound may be effective in treating various conditions due to its immunosuppressive properties. Its potential applications include:

  • Autoimmune Diseases : By modulating immune responses, it may help manage conditions such as rheumatoid arthritis and lupus.
  • Transplant Rejection : The compound could be beneficial in preventing organ rejection post-transplantation.

Antimicrobial Activity

There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of this compound. Below is a summary of key findings from various research efforts:

StudyFocusFindings
Iwata et al., 2023ToxicologyChronic toxicity studies indicated significant effects on body weight and organ weights in animal models at high doses .
MDPI Study, 2024Antimicrobial ActivityDemonstrated moderate to good antimicrobial activity against multiple bacterial strains with MIC values ranging from 4.69 to 156.47 µM .
PubChem DatabaseChemical PropertiesThe compound shows potential as a building block for further chemical synthesis due to its unique structure.

The synthesis of this compound typically involves the reaction between 1-butanol and 2-nitroimidazole under specific conditions that optimize yield and purity. The compound has a predicted boiling point of approximately 451.7 °C and a density of about 1.35 g/cm³ .

Similar Immunosuppressants

CompoundMechanism of ActionUnique Features
Cyclosporine ACalcineurin inhibitionEstablished immunosuppressant with extensive clinical use
TacrolimusCalcineurin inhibitionSimilar therapeutic applications but different structure
SirolimusmTOR inhibitionInhibits a different pathway but used in similar settings

This compound stands out due to its unique chemical structure, which may allow for improved interactions with molecular targets compared to these established compounds.

Eigenschaften

IUPAC Name

4-[(2-nitroimidazol-1-yl)methoxy]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h3-4,12H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPKPUFMJSAFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239533
Record name RK 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93679-08-4
Record name RK 27
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RK 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.